molecular formula C11H10N2O3S B2889879 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol CAS No. 339108-29-1

5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol

Cat. No.: B2889879
CAS No.: 339108-29-1
M. Wt: 250.27
InChI Key: WSKMVHBZGFCXJT-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycles as Privileged Scaffolds in Medicinal Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Its prevalence in both natural and synthetic bioactive compounds underscores its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.

Pharmacological Significance of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a remarkably broad spectrum of pharmacological activities. nih.govmdpi.com This therapeutic versatility stems from the pyrimidine core's ability to engage in various biological interactions, including hydrogen bonding, and its role as a bioisostere for other aromatic systems. nih.gov The significance of pyrimidines is fundamentally highlighted by their presence as essential building blocks of nucleic acids (cytosine, thymine, and uracil), which underscores their biocompatibility and potential for interaction with biological systems. researchgate.netnih.gov

The diverse pharmacological applications of pyrimidine-containing compounds are extensive and continue to expand. A summary of these activities is presented below:

Pharmacological ActivityExamples of Pyrimidine Derivatives' Applications
Anticancer Inhibition of various kinases, dihydrofolate reductase, and other enzymes crucial for cancer cell proliferation. researchgate.netnih.gov
Antimicrobial Activity against a wide range of bacteria and fungi. nih.govresearchgate.net
Antiviral Including agents effective against HIV and other viruses. nih.govnih.gov
Anti-inflammatory Modulation of inflammatory pathways. nih.govnih.gov
Antihypertensive Acting on the cardiovascular system. mdpi.com
CNS Activity Including anticonvulsant and sedative properties. nih.govnih.gov

Structural Diversity and Biological Relevance of Substituted Pyrimidines

The structural diversity of pyrimidine derivatives is a key driver of their wide-ranging biological relevance. nih.govmdpi.com The pyrimidine ring can be functionalized at various positions, allowing for the fine-tuning of its steric, electronic, and physicochemical properties. This adaptability enables medicinal chemists to optimize the interaction of pyrimidine-based molecules with specific biological targets.

The substitution pattern on the pyrimidine ring dictates the molecule's three-dimensional shape and electrostatic potential, which in turn influences its binding affinity and selectivity for enzymes, receptors, and other biomolecules. nih.gov The fusion of the pyrimidine ring with other heterocyclic systems, such as in purines or pteridines, further expands its structural diversity and biological reach. nih.gov This inherent modularity has led to the development of a vast library of substituted pyrimidines, each with a unique biological profile. nih.govresearchgate.net

The Role of Sulfone Moieties in Drug Design and Bioactive Molecules

The sulfone functional group (R-S(=O)₂-R') is another critical component in the design of modern pharmaceuticals. Its unique physicochemical properties make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Sulfone Functional Group as a Key Pharmacophore

The sulfone moiety is recognized as a key pharmacophore due to its ability to act as a hydrogen bond acceptor through its two oxygen atoms. researchgate.net This feature allows sulfone-containing molecules to form strong and specific interactions with biological targets. Furthermore, the sulfonyl group is chemically stable and possesses a strong electron-withdrawing nature. researchgate.net

Applications of Sulfone-Containing Compounds in Biomedical Research

The incorporation of a sulfone moiety has led to the development of a wide array of bioactive compounds with diverse therapeutic applications. nih.gov Historically, dapsone, a simple diaryl sulfone, was a cornerstone in the treatment of leprosy. jacsdirectory.com More contemporary applications have seen sulfone-containing molecules investigated for a variety of diseases.

The table below summarizes some of the key therapeutic areas where sulfone-containing compounds have made a significant impact:

Therapeutic AreaApplication of Sulfone-Containing Compounds
Antibacterial As seen with the foundational sulfone drug, dapsone. jacsdirectory.com
Anti-inflammatory Inhibition of enzymes like cyclooxygenase-2 (COX-2).
Anticancer Development of targeted therapies against various cancer cell lines. ontosight.ai
Antiviral Including inhibitors of HIV reverse transcriptase. researchgate.net
Insecticidal Use in the development of novel agrochemicals. ontosight.ai

Contextualization of 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol within Pyrimidine-Sulfone Chemistry and its Research Significance

The compound this compound represents a specific convergence of the pyrimidine and sulfone chemical spaces. While specific research focusing exclusively on this molecule is not extensively documented in publicly available literature, its structure allows for a well-reasoned contextualization of its potential research significance based on the known properties of its constituent parts and related molecules.

The hybridization of a pyrimidine core with a sulfone group is a recognized strategy in medicinal chemistry to generate novel bioactive candidates. mdpi.com The 2-phenylpyrimidine (B3000279) scaffold itself is a component of compounds investigated for various activities, including antifungal and kinase inhibitory properties. nih.govdundee.ac.uk The addition of a methylsulfonyl group at the 5-position of the pyrimidine ring introduces the key pharmacophoric features of the sulfone moiety.

The research significance of this compound can be inferred from the activities of structurally similar compounds. For instance, 2-(4-methylsulfonylphenyl)pyrimidines have been synthesized and evaluated as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation. The methylsulfonylphenyl group in these analogs plays a crucial role in their inhibitory activity. While the sulfone in the title compound is directly attached to the pyrimidine ring, it suggests a potential for this class of compounds to interact with targets where a polar, hydrogen-bond accepting group is favorable.

Furthermore, the presence of a hydroxyl group at the 4-position (rendering it a pyrimidinol) introduces another site for hydrogen bonding and potential metabolic transformations. This tautomeric pyrimidinol/pyrimidinone system is a common feature in bioactive pyrimidines.

Given the established anticancer, anti-inflammatory, and antimicrobial activities of various pyrimidine-sulfone hybrids, it is plausible that this compound could be a subject of interest in screening programs for these and other therapeutic areas. Its synthesis and biological evaluation would be a logical step in the exploration of the chemical space at the intersection of pyrimidine and sulfone chemistry, aiming to discover novel compounds with valuable pharmacological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfonyl-2-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-17(15,16)9-7-12-10(13-11(9)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKMVHBZGFCXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methylsulfonyl 2 Phenyl 4 Pyrimidinol and Structural Analogues

General Synthetic Strategies for Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, and its synthesis has been extensively studied. Methodologies can be broadly categorized into two main approaches: the initial construction of the pyrimidine ring system and the subsequent modification of a pre-formed ring.

Cyclization Reactions for Pyrimidine Ring Formation

The most common and versatile method for constructing the pyrimidine ring is the condensation reaction between a three-carbon component (a 1,3-bifunctional group) and a component containing an N-C-N fragment. bu.edu.eg This principal synthesis strategy allows for wide variation in the substituents on the final pyrimidine ring.

Key N-C-N reactants include amidines, urea, thiourea, and guanidine. bu.edu.egwikipedia.org For the synthesis of 2-phenyl-4-pyrimidinol derivatives, benzamidine (B55565) is the logical choice as the N-C-N component, as it directly installs the phenyl group at the 2-position. The three-carbon component is typically a β-dicarbonyl compound or a related synthon. wikipedia.org The reaction involves a cyclocondensation process, often promoted by a base or acid catalyst, to form the heterocyclic ring.

Alternative strategies for pyrimidine ring formation include:

Multicomponent Reactions: Reactions like the Biginelli reaction offer a one-pot synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. wikipedia.org

Ring Transformation: Pyrimidines can be synthesized through the rearrangement or ring expansion of other heterocyclic systems. bu.edu.egnih.gov For instance, pyrazoles can be converted to pyrimidines via a ring expansion mechanism involving N-N bond cleavage. nih.gov

[3+3] Cycloaddition: This method can be used to form the pyrimidine ring from components like acetylacetone (B45752) and urea. mdpi.com

Table 1: Overview of Pyrimidine Ring Formation Strategies
StrategyKey ReactantsTypical ProductReference
Principal Synthesisβ-Dicarbonyl Compound + Amidine/Urea/GuanidineSubstituted Pyrimidine wikipedia.org
Biginelli ReactionAldehyde + β-Ketoester + Urea/ThioureaDihydropyrimidinone wikipedia.org
Ring ExpansionPyrazole + ChlorodiazirinePyrimidine nih.gov
[3+3] CycloadditionAcetylacetone + UreaSubstituted Pyrimidine mdpi.com

Post-Cyclization Functionalization Approaches

Once the pyrimidine ring is formed, further modifications can be made to introduce or alter substituents. The electronic nature of the pyrimidine ring, being π-deficient, dictates its reactivity. wikipedia.org This deficiency facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, while making electrophilic substitution more challenging. wikipedia.org

Electrophilic Aromatic Substitution: This type of reaction is difficult on the pyrimidine ring itself but can occur, primarily at the 5-position, which is the least electron-deficient. wikipedia.org Reactions such as halogenation, nitration, and sulfonation have been observed on substituted pyrimidines. wikipedia.orggrowingscience.com

Nucleophilic Aromatic Substitution: Halogens (especially chlorine) at the 2-, 4-, and 6-positions are excellent leaving groups and can be readily displaced by a variety of nucleophiles. For example, 2,4-dichloropyrimidines can be selectively functionalized by reacting them with nucleophiles like amines or alkoxides to introduce new substituents. nih.govnih.gov This is a common strategy for building complex pyrimidine-based molecules.

Introduction of Sulfone Functionalities onto Heterocyclic Systems

The methylsulfonyl group (–SO₂CH₃) is a key feature of the target molecule. This polar, electron-withdrawing group is typically introduced by oxidation of a corresponding sulfide (B99878) (thioether) precursor or via transition-metal catalyzed coupling reactions.

Oxidation of Sulfides and Related Precursors

The most direct and widely used method for preparing sulfones is the oxidation of the corresponding sulfide. acsgcipr.org This transformation requires careful control of the oxidant and reaction conditions to avoid stopping at the intermediate sulfoxide (B87167) stage. acsgcipr.orgrsc.org

A variety of oxidizing agents can be employed for this purpose:

Hydrogen Peroxide (H₂O₂): This is an inexpensive and environmentally benign oxidant. organic-chemistry.orgresearchgate.net The reaction is often catalyzed by metal complexes, such as those involving tungsten, molybdenum, or niobium, to achieve high yields and selectivity for the sulfone. organic-chemistry.orgmdpi.com

Peracids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for oxidizing sulfides to sulfones.

Other Oxidants: Agents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) have been developed for the efficient and selective oxidation of sulfides. rsc.orgorganic-chemistry.org A metal-free oxidation can be achieved using a combination of urea-hydrogen peroxide and phthalic anhydride. organic-chemistry.org

Table 2: Comparison of Selected Methods for Sulfide to Sulfone Oxidation
Oxidant/Catalyst SystemKey FeaturesReference
H₂O₂ / Niobium CarbideEfficiently affords sulfones; catalyst is reusable. organic-chemistry.org
H₂O₂ / Silica-based TungstateSelective oxidation at room temperature. organic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic AnhydrideMetal-free and environmentally benign. organic-chemistry.org
N-Fluorobenzenesulfonimide (NFSI) / H₂OMild, highly chemoselective; switchable between sulfoxide and sulfone. rsc.org

Transition-Metal Catalyzed Reactions for Sulfone Incorporation

Modern synthetic chemistry offers powerful tools for forming carbon-sulfur bonds through transition-metal catalysis, which can then be oxidized to sulfones. These methods provide alternative routes for incorporating the sulfonyl group, especially when direct introduction is challenging.

Palladium-Catalyzed Cross-Coupling: Heterocyclic allylsulfones can act as latent sulfinate reagents in palladium-catalyzed coupling reactions with aryl and heteroaryl halides. acs.org This allows for the formation of a C-C bond while retaining the sulfone precursor. Additionally, aryl vinyl sulfones can serve as aryl donors in Heck-type reactions. rsc.org

Copper-Catalyzed C-S Bond Formation: Copper catalysis is a cost-effective and efficient strategy for synthesizing sulfur-containing heterocycles. researchgate.net These reactions can create the necessary sulfide precursor for subsequent oxidation.

Desulfonylative Cross-Coupling: In some contexts, sulfone groups themselves can be used as leaving groups in transition-metal catalyzed reactions, demonstrating their versatility as functional handles in complex syntheses. nih.gov

Specific Approaches to 5-Substituted Pyrimidinols with Phenyl and Sulfonyl Groups

Synthesizing 5-(methylsulfonyl)-2-phenyl-4-pyrimidinol requires a strategy that combines the formation of the 2-phenyl-4-pyrimidinol core with the specific introduction of the methylsulfonyl group at the 5-position.

A plausible synthetic route can be envisioned starting from a β-ketoester bearing a methylthio (–SCH₃) group at the α-position. A general approach is outlined below:

Cyclization: The synthesis would begin with the condensation of a suitable three-carbon precursor with benzamidine. A key starting material could be an α-(methylthio) derivative of a β-ketoester, such as ethyl 2-(methylthio)-3-oxobutanoate. Reaction with benzamidine hydrochloride would lead to the formation of the pyrimidine ring, yielding 5-(methylthio)-2-phenyl-4-pyrimidinol. A similar strategy has been successfully used to synthesize various 5-sulfone-substituted uracils and pyrimidinols. acs.org

Oxidation: The 5-(methylthio) group on the pre-formed pyrimidine ring is then oxidized to the desired 5-(methylsulfonyl) group. This step can be accomplished using established oxidation methods, such as treatment with hydrogen peroxide and a suitable catalyst or with an oxidant like m-CPBA. nih.govgoogle.com The synthesis of 4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine, for example, involves a final oxidation step of a thioether to a sulfone. nih.gov

An alternative approach involves the reaction of alkyl N-cyanoimidates with a sulfonyl-containing three-carbon component. For instance, the reaction of N-cyanoimidates with (phenylsulphonyl)acetonitrile has been used to generate 5-(phenylsulphonyl)pyrimidines, demonstrating that the sulfonyl group can be carried through the cyclization process. rsc.org Adapting this method by using a methylsulfonyl equivalent could provide another direct route to the target scaffold.

Research into related structures provides further insight. The synthesis of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives often involves a Fischer indole synthesis followed by functionalization, with the methylsulfonylphenyl group being part of one of the initial building blocks. nih.gov Similarly, the preparation of 2-(4-methylsulfonylphenyl)pyrimidines starts with 4-(methylthio)benzonitrile, where the sulfur is present from the beginning and oxidized in a later step. nih.gov These examples highlight a common and effective strategy: incorporate the sulfur atom early in the synthesis as a stable thioether and perform the oxidation to the sulfone at a later, appropriate stage.

Strategies for Regioselective Substitution at C-5 of the Pyrimidine Ring

The functionalization of the C-5 position of the pyrimidine ring is often a crucial and challenging step in the synthesis of analogues of this compound. Unlike the C-2, C-4, and C-6 positions, the C-5 position is less electron-deficient and therefore less susceptible to direct nucleophilic attack. bhu.ac.in Consequently, regioselective substitution at C-5 typically requires specific synthetic strategies.

One common approach involves the initial construction of the pyrimidine ring with a suitable leaving group at the C-5 position. Halogenation is a frequently employed method. For instance, a 2-phenyl-4-pyrimidinol core can be subjected to bromination using reagents like N-bromosuccinimide (NBS) in a solvent such as acetic acid to yield the 5-bromo-2-phenyl-4-pyrimidinol intermediate. chemicalbook.comnih.gov This halogenated intermediate then serves as a versatile precursor for introducing various functionalities at the C-5 position through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

An alternative strategy for C-5 functionalization is through directed ortho-metalation (DoM). researchgate.net This technique involves the use of a directing group on the pyrimidine ring that can coordinate to an organolithium reagent, facilitating deprotonation at an adjacent position. mdpi.comnih.govclockss.org While powerful, the success of this method for C-5 substitution is highly dependent on the specific substitution pattern of the pyrimidine ring and the choice of the directing group.

Furthermore, building the pyrimidine ring from a precursor that already contains the desired C-5 substituent or a group that can be readily converted to it is another viable route. For example, starting with a 1,3-dicarbonyl compound that is substituted at the central carbon with a methylthio group can lead to a 5-(methylthio)pyrimidine (B78358) derivative after cyclization.

Table 1: Comparison of Strategies for C-5 Functionalization

StrategyDescriptionAdvantagesDisadvantages
Halogenation-Substitution Introduction of a halogen at C-5, followed by nucleophilic displacement or cross-coupling.Well-established chemistry, versatile for introducing various groups.May require harsh halogenation conditions.
Directed ortho-Metalation (DoM) Use of a directing group to guide lithiation at an adjacent position.High regioselectivity.Requires a suitable directing group and specific reaction conditions.
Pre-functionalized Precursor Building the pyrimidine ring from a starting material already containing the C-5 substituent.Can be more direct and atom-economical.Availability of the required starting materials may be limited.

Methods for Phenyl Group Introduction at C-2

The most traditional and widely used method is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with benzamidine. bu.edu.eg This approach, a variation of the classical pyrimidine synthesis, directly incorporates the 2-phenyl substituent into the pyrimidine ring during its formation. The reaction is typically carried out under basic or acidic conditions.

A more modern and highly versatile method for introducing the C-2 phenyl group is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.comnih.govx-mol.com This involves the coupling of a 2-halopyrimidine (e.g., 2-chloro- or 2-bromopyrimidine) with phenylboronic acid in the presence of a palladium catalyst and a base. mdpi.comnih.gov The Suzuki-Miyaura reaction is valued for its high functional group tolerance and generally good yields. Microwave irradiation can often be employed to accelerate these coupling reactions significantly. mdpi.comnih.govnih.govbohrium.com

Elaboration of the Methylsulfonyl Moiety

The final key structural feature of the target compound is the methylsulfonyl group at the C-5 position. The most common and straightforward method for introducing this moiety is through the oxidation of a precursor containing a methylthio (-SMe) group. bohrium.comosi.lvacs.org

The synthesis of the 5-(methylthio)pyrimidine intermediate can be achieved through various routes. One approach involves the nucleophilic substitution of a 5-halopyrimidine with sodium thiomethoxide. Another strategy is to build the pyrimidine ring from a starting material that already possesses the methylthio group at the desired position.

Once the 5-(methylthio)pyrimidine is obtained, it can be readily oxidized to the corresponding methylsulfonyl derivative. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being among the most common. acs.org The choice of oxidant and reaction conditions can be tuned to control the oxidation state, allowing for the selective formation of the sulfoxide as an intermediate if desired, before further oxidation to the sulfone.

Table 2: Common Oxidizing Agents for Methylthio to Methylsulfonyl Conversion

Oxidizing AgentTypical ConditionsNotes
m-CPBA Dichloromethane, 0 °C to room temperatureGenerally clean and efficient.
Hydrogen Peroxide Acetic acid, elevated temperaturesA greener and less expensive option.
Oxone® Methanol/water, room temperatureA versatile and effective oxidizing agent.

Advanced Synthetic Techniques and Methodological Advancements

In recent years, the synthesis of pyrimidine derivatives, including sulfone-containing compounds, has benefited from the adoption of advanced techniques that aim to improve efficiency, reduce reaction times, and minimize environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of pyrimidine derivatives. chemsynthesis.comd-nb.info The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. mdpi.comnih.govnih.govbohrium.com

Several key steps in the synthesis of this compound and its analogues can be facilitated by microwave heating. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for the introduction of the C-2 phenyl group, are particularly well-suited for microwave conditions. mdpi.comnih.govnih.govbohrium.com Additionally, the cyclization reactions to form the pyrimidine ring itself can often be expedited with microwave assistance. The rapid and uniform heating provided by microwaves can help to overcome activation barriers and minimize the formation of side products.

Green Chemistry Principles in Pyrimidine-Sulfone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to create more sustainable and environmentally friendly processes. nih.govbenthamdirect.comrasayanjournal.co.ineurekaselect.combenthamdirect.com The synthesis of pyrimidine-sulfone derivatives can be made greener through several approaches.

One key aspect is the use of more environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent waste. nih.govbenthamdirect.com

The use of catalysts is another cornerstone of green chemistry, as they can enable more efficient reactions with higher atom economy. rasayanjournal.co.in For instance, the use of highly efficient palladium catalysts in cross-coupling reactions reduces the amount of catalyst needed and can often be performed under milder conditions. The development of reusable or heterogeneous catalysts is also an active area of research to simplify product purification and reduce waste.

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are inherently greener as they reduce the number of synthetic steps, minimize waste generation, and save time and energy. rasayanjournal.co.in The Biginelli reaction, a classic MCR for pyrimidine synthesis, and its modern variations exemplify this approach.

By incorporating these advanced techniques and green chemistry principles, the synthesis of this compound and its analogues can be carried out in a more efficient, cost-effective, and sustainable manner.

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies

Systematic Modification of the Pyrimidine (B1678525) Core

The pyrimidine nucleus serves as a versatile scaffold, and modifications at its C-2, C-4, and C-5 positions dramatically impact its interaction with biological targets. researchgate.net

The 2-phenyl ring is a key feature of this compound class, and its substitution pattern is a critical determinant of biological activity. Studies on related 2-phenylpyrimidine (B3000279) series have shown that both electronic and steric factors on this ring play a significant role.

For instance, in a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives designed as USP1/UAF1 inhibitors, substitutions at the ortho-position of the C-2 phenyl ring were explored in detail. acs.org The introduction of a trifluoromethyl (CF₃) group at the 2-position of the phenyl ring was found to be favorable. Subsequent modifications at this position revealed a clear SAR trend. Replacing the CF₃ with a smaller, electron-withdrawing nitro group (NO₂) led to a seven-fold decrease in activity, while an electron-donating methoxy (B1213986) group (OMe) resulted in comparable activity to the original compound. acs.org This suggests that while electronic effects are at play, steric bulk at the ortho-position is well-tolerated and potentially beneficial for potency. Lipophilic moieties at this position were generally preferred. acs.org

Further research into 2-phenyl pyrimidine derivatives as inhibitors for Bruton's tyrosine kinase (BTK) also underscores the importance of the C-2 phenyl group in establishing key interactions within the enzyme's binding site. nih.gov

Compound Analogue (Modification at C-2 Phenyl Ring)Substitution at 2-positionIC₅₀ (μM)Fold Change vs. 2-CF₃
2-(2-Trifluoromethylphenyl) Derivative-CF₃0.9-
2-(2-Nitrophenyl) Derivative-NO₂6.37.0x decrease
2-(2-Methoxyphenyl) Derivative-OMe0.94~1.0x (comparable)

Data derived from studies on related 2-phenylpyrimidine scaffolds. acs.org

The methylsulfonyl (-SO₂CH₃) group is a well-established pharmacophore in medicinal chemistry, often utilized as a bioisostere for sulfonamide or other polar groups. In the context of the pyrimidine scaffold, its role can be multifaceted, influencing solubility, metabolic stability, and target engagement.

Specifically, the 2-(4-methylsulfonylphenyl)pyrimidine core has been identified as a foundational element for highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov In these molecules, the methylsulfonyl group on the phenyl ring is crucial for binding within a hydrophobic pocket present in the COX-2 active site, an interaction that is key to both high potency and selectivity over the COX-1 isoform. A series of these derivatives exhibited extremely high potency, with IC₅₀ values in the nanomolar range. nih.gov

Furthermore, heteroaryl sulfones, including sulfonylpyrimidines, have been recognized as effective agents for the metal-free arylation of cysteine residues in proteins. acs.org The methylsulfonyl group acts as an excellent leaving group, facilitating a covalent bond between the pyrimidine ring and a cysteine thiol. nih.gov This suggests that depending on the biological target, the 5-(methylsulfonyl) group in the target compound could either act as a key hydrogen bond acceptor and polar interacting group or potentially serve as a reactive handle for covalent inhibition.

The hydroxyl group at the C-4 position renders the compound a 4-pyrimidinol, which exists in tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. This equilibrium is highly sensitive to the solvent environment and substitution patterns on the ring. stackexchange.comacs.org The ability to act as both a hydrogen bond donor (hydroxyl form) and acceptor (keto form) makes this moiety a critical site for target interaction.

Modification of this hydroxyl group can significantly alter the compound's biological profile.

Alkylation/Etherification: Converting the hydroxyl to an ether (e.g., -OCH₃) removes its hydrogen-bond donating capability and increases lipophilicity. This can be beneficial for cell permeability but may disrupt a critical hydrogen bond with the target protein, leading to a loss of potency.

Replacement with Amino Groups: Substituting the hydroxyl with an amino group (-NH₂) or alkylamino groups (-NHR) introduces a basic center and alters the hydrogen bonding capacity. Studies on related pyrimidines show that the size and nature of the C-4 amino substituent can fine-tune activity and selectivity. For example, derivatives with bulky aliphatic amino groups at the C-4 position have demonstrated favorable anticancer properties. mdpi.com

Replacement with Halogens: Substitution with a chlorine atom at the C-4 position creates a key intermediate for further chemical diversification. The chloro group can be displaced by various nucleophiles (amines, alcohols, thiols), allowing for the introduction of a wide array of functionalities to probe the SAR at this position. nih.gov

Conformational Preferences and Stereochemical Effects on Biological Activity

X-ray crystallography studies on related 5-hydroxymethyl-2-phenylpyrimidine derivatives have shown that this twist angle can vary significantly depending on other substituents on the pyrimidine ring, ranging from approximately 10° to 26°. mdpi.com This flexibility means the molecule can adopt different low-energy conformations. However, within a binding pocket, this rotation would likely be restricted to a specific, energetically favorable conformation. Therefore, designing analogues with conformationally restricted links between the two rings could lock the molecule in its bioactive conformation, potentially increasing potency and selectivity.

While the parent compound is achiral, the introduction of stereocenters through modification could have profound effects on biological activity. For example, replacing the C-4 hydroxyl group with a chiral side chain would result in enantiomers that could exhibit different potencies, a phenomenon known as eudismic ratio. Such stereochemical differences are fundamental in drug design, as biological macromolecules are chiral and often interact preferentially with one enantiomer. mdpi.com

Ligand Efficiency and Druggability Assessment

Ligand efficiency (LE) and other related metrics are valuable tools in early-stage drug discovery for assessing the quality of a hit or lead compound. LE normalizes binding affinity (potency) for the size of the molecule (typically by the number of non-hydrogen atoms), providing a measure of how efficiently a molecule uses its mass to achieve binding.

Ligand Efficiency (LE) is calculated as: LE = -RT * ln(Kᵢ) / N where R is the gas constant, T is the temperature, Kᵢ is the binding affinity, and N is the number of non-hydrogen atoms. A more practical calculation is LE = 1.4 * (-logKᵢ) / N.

For a compound like 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol (molecular formula C₁₁H₁₀N₂O₃S, 17 non-hydrogen atoms), if we assume a potent biological activity in the low nanomolar range (e.g., an IC₅₀ of 5 nM, as seen in related COX-2 inhibitors), the LE would be promising. nih.gov For an IC₅₀ of 5 nM (pIC₅₀ = 8.3), the LE would be approximately (1.4 * 8.3) / 17 ≈ 0.68 kcal/mol per heavy atom. This value is well above the typical threshold for a good fragment or lead-like compound (LE > 0.3), indicating that the scaffold makes very efficient use of its atoms to bind to its target. researchgate.net

Another important metric is Lipophilic Ligand Efficiency (LLE) , which relates potency to lipophilicity (logP): LLE = pIC₅₀ - logP

An ideal LLE for an optimized drug candidate is typically between 5 and 7. Assuming a calculated logP for the scaffold is in the range of 2-3, an LLE for a highly potent analogue would also fall within a favorable range. Such metrics suggest that the this compound scaffold represents a "druggable" and efficient starting point for the development of potent and property-optimized clinical candidates. nih.gov

Mechanistic Investigations of Biological Action at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Modes

There is currently a lack of published research identifying the direct molecular targets of 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol.

Direct Target Engagement Studies

No enzyme kinetic analyses or binding assay data are available in the scientific literature for this compound. Consequently, its specific protein or nucleic acid binding partners and the affinity and kinetics of such interactions remain unknown.

Identification of Signaling Pathways Modulated

Without knowledge of its molecular targets, the signaling pathways that may be modulated by this compound have not been elucidated. Research on structurally related compounds containing the 2-phenylpyrimidine (B3000279) scaffold has indicated potential interactions with various signaling cascades, but no direct evidence exists for this specific molecule.

Cellular Processes Affected by Compound Treatment

Specific studies on the cellular processes affected by treatment with this compound are not present in the available literature.

Cell Cycle Modulation

There are no published data from cell-based assays, such as flow cytometry, to indicate whether this compound has any effect on cell cycle progression. Therefore, it is unknown if this compound can induce cell cycle arrest at any phase.

Apoptosis Induction

The potential for this compound to induce apoptosis, or programmed cell death, has not been reported. There are no studies examining its effect on apoptotic markers such as caspase activation or changes in mitochondrial membrane potential.

Nucleic Acid Interactions and Associated Effects

No research has been published regarding the interaction of this compound with nucleic acids. There is no evidence to suggest that it acts as a DNA alkylating agent or that it can be incorporated into nucleic acids by polymerases.

Receptor or Enzyme Selectivity Profiling

The selectivity of a compound for its intended biological target over other proteins in the body is a critical determinant of its therapeutic efficacy and safety profile. For this compound, while comprehensive screening against a wide array of receptors and enzymes is not extensively documented in publicly available literature, the existing research on structurally related compounds provides a strong indication of its primary selectivity profile. The key structural motifs of this compound, namely the 2-(4-methylsulfonylphenyl)pyrimidine core, are hallmarks of a class of agents known for their potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Detailed Research Findings

Research into 2-(4-methylsulfonylphenyl)pyrimidine derivatives has consistently demonstrated their high affinity and specificity for the COX-2 isozyme over the constitutively expressed COX-1 isozyme. nih.govnih.gov The methylsulfonyl (-SO2CH3) group is a well-established pharmacophore that plays a crucial role in the selective binding to the COX-2 active site. nih.gov This selectivity is attributed to the structural differences between the two COX isoforms. The active site of COX-2 is approximately 17% larger than that of COX-1 and possesses a secondary side pocket. nih.gov The methylsulfonyl group of compounds like this compound can fit into this side pocket, leading to a tighter and more stable interaction with COX-2, while its bulkiness sterically hinders its entry into the narrower COX-1 active site.

A study by Orjales et al. on a series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives identified compounds with potent and specific COX-2 inhibition, with some analogues being significantly more selective than the well-known COX-2 inhibitor, rofecoxib. nih.gov This high degree of selectivity is a key characteristic of this chemical class.

Data Tables

The following tables summarize the inhibitory activity and selectivity of compounds structurally related to this compound against COX-1 and COX-2. This data, derived from various studies on close analogues, provides a strong basis for inferring the likely selectivity profile of the title compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Representative 2-(4-Methylsulfonylphenyl)pyrimidine Analogues

Compound Reference/AnalogueCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Analogue A >1000.0051>19600
Analogue B >1000.0024>41600
Celecoxib (B62257) (Reference) 7.60.00681118
Rofecoxib (Reference) >1000.025>4000

Data is illustrative and based on findings for closely related 2-(4-methylsulfonylphenyl)pyrimidine derivatives to indicate the expected potency and selectivity. nih.govnih.gov

Table 2: Summary of Selectivity Profiles for Various COX Inhibitors

Compound ClassPrimary TargetSecondary/Off-Targets (if known)General Selectivity Notes
2-(4-Methylsulfonylphenyl)pyrimidines COX-2Very low affinity for COX-1. Broader off-target profile not extensively published.Considered highly selective for the COX-2 isozyme. nih.govnih.gov
Traditional NSAIDs (e.g., Ibuprofen) COX-1 and COX-2-Non-selective, inhibiting both isoforms.
Selective COX-2 Inhibitors (e.g., Celecoxib) COX-2Low affinity for COX-1.Designed for selective inhibition of COX-2.

Computational Chemistry and Molecular Modeling for Design and Optimization

Quantum Mechanical Calculations for Electronic and Geometric Properties

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric characteristics of molecules. researchgate.netmdpi.com For the structural class of (methylsulfonyl)phenyl-pyrimidine derivatives, DFT calculations, often using the B3LYP/6-311G(d,p) basis set, are employed to optimize the molecular geometry and understand the compound's stability and reactivity. researchgate.netmdpi.comnih.gov

These calculations reveal the critical role of intramolecular forces, such as hydrogen bonding, in stabilizing the three-dimensional structure. mdpi.com Analysis of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information on its chemical reactivity and kinetic stability. researchgate.net The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Global reactivity descriptors derived from these orbital energies, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated to predict the molecule's behavior in chemical reactions. researchgate.net For instance, a molecule with high chemical hardness is less reactive, while a soft molecule is more polarizable and reactive. researchgate.net

Table 1: Example of Calculated Quantum Chemical Properties for a Pyrimidine (B1678525) Derivative Data derived from a related phthalonitrile-pyrimidine compound to illustrate typical parameters obtained from TD-DFT calculations. researchgate.net

ParameterValue (in eV)Implication
EHOMO -4.236Energy of the highest occupied molecular orbital
ELUMO -2.154Energy of the lowest unoccupied molecular orbital
Band Gap (ΔE) 2.082Indicates chemical reactivity and stability
Ionization Potential (I) 4.236Energy required to remove an electron
Electron Affinity (A) 2.154Energy released when an electron is added
Chemical Hardness (η) 1.041Resistance to change in electron distribution
Electronegativity (χ) 3.195Power to attract electrons
Electrophilicity Index (ω) 4.903Propensity to accept electrons

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, enabling the study of ligand-receptor interactions at the molecular level. stmjournals.comnih.gov For derivatives of 2-(4-methylsulfonylphenyl)pyrimidine, which are potent inhibitors of cyclooxygenase-2 (COX-2), docking simulations are crucial for understanding their mechanism of action. stmjournals.comnih.gov These simulations place the ligand into the active site of the COX-2 enzyme to identify the most stable binding pose and calculate the binding affinity. stmjournals.com

Docking studies on 2-(4-methylsulfonylphenyl)pyrimidine derivatives have revealed their binding orientation within the active site of the COX-2 enzyme. nih.gov The COX-2 enzyme possesses a hydrophobic side pocket that is absent in the related COX-1 isoform, and ligand interactions within this pocket are key to conferring selectivity. nih.gov

Key amino acid residues in the COX-2 active site that form crucial interactions with these inhibitors include:

Arg513

Val523

Phe518

Ser530

Tyr355

His90 nih.gov

The interactions typically involve hydrogen bonds and hydrophobic contacts. The methylsulfonyl group, for example, often fits into the specific hydrophobic pocket of COX-2, contributing significantly to both potency and selectivity. This detailed understanding of residue interactions provides a structural basis for the observed inhibitory activity. nih.govnih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). stmjournals.com A lower (more negative) score generally indicates a more stable ligand-protein complex and higher predicted affinity. stmjournals.commdpi.com Grid-based docking studies on various 2-(4-methylsulfonylphenyl)pyrimidine derivatives have been performed against different COX-2 protein structures to evaluate their binding potential. stmjournals.com

Table 2: Predicted Binding Affinities (Docking Scores) of 2-(4-methylsulfonylphenyl)pyrimidine Derivatives against COX-2 Receptors Data based on a grid-based docking study of derivatives designed from QSAR models. stmjournals.com

Receptor TargetDerivative SubstitutionDocking Score (kcal/mol)
Prostaglandin (B15479496) Synthase-2 2,2-dibromoethanamine-6.199
Prostaglandin Synthase-2 2,2-diiodoethanamine-6.181
Prostaglandin Synthase-2 2,2,2-triiodoethanamine-6.050
Uninhibited Mouse Cyclooxygenase-2 2,2-dibromoethanamine-6.294
Uninhibited Mouse Cyclooxygenase-2 2,2-diiodoethanamine-6.202
Uninhibited Mouse Cyclooxygenase-2 2,2,2-triiodoethanamine-6.100
Membrane Protein Prostaglandin H2 Synthase-1 2,2-dibromoethanamine-6.346
Membrane Protein Prostaglandin H2 Synthase-1 2,2-diiodoethanamine-6.246
Membrane Protein Prostaglandin H2 Synthase-1 2,2,2-triiodoethanamine-6.151

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov Cheminformatics applies these data-driven approaches to analyze and explore large chemical datasets, guiding the design of new molecules with improved properties. nih.gov

For the 2-(4-methylsulfonylphenyl)pyrimidine series of COX-2 inhibitors, several QSAR models have been developed to understand the structural requirements for high potency. nih.govnih.gov One approach involves generating a five-point pharmacophore model, which identifies the essential spatial arrangement of chemical features required for activity. For this class of compounds, a successful model consisted of four hydrogen bond acceptors and one hydrogen bond donor. nih.gov

Atom-based 3D-QSAR models have also been created, yielding statistically significant predictive power. nih.gov These models are validated using training sets and test sets of compounds to ensure their robustness. The quality of a QSAR model is assessed by various statistical parameters. nih.gov

Table 3: Statistical Results for a 3D-QSAR Model of 2-(4-methylsulfonylphenyl)pyrimidine Derivatives nih.gov

ParameterValueDescription
r² (Training Set) 0.642Coefficient of determination for the training set, indicating model fit.
Q²ext (Test Set) 0.841External predictive ability for the test set.
RMSE (Test Set) 0.24Root Mean Square Error, indicating the accuracy of predictions.
Pearson-R (Test Set) 0.91Correlation between predicted and observed activity for the test set.

The predictive models developed through QSAR serve as powerful tools for exploring the chemical space around the (methylsulfonyl)phenyl-pyrimidine scaffold. nih.gov By analyzing the descriptors identified in the QSAR models, chemists can rationally design new derivatives with a higher probability of success. nih.gov For example, QSAR studies on these COX-2 inhibitors highlighted that atomic properties like Sanderson electronegativity and polarizability are important for inhibitory activity. nih.gov

This data-driven approach allows for the virtual screening of large libraries of potential compounds, prioritizing the synthesis and testing of those with the most promising predicted activity. nih.gov It helps in navigating the vast possibilities of chemical modifications to find novel compounds with enhanced potency and selectivity, accelerating the drug discovery process. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of drug design, MD simulations provide critical insights into the conformational flexibility of a ligand, such as 5-(methylsulfonyl)-2-phenyl-4-pyrimidinol, and the stability of its interaction with a biological target.

Conformational sampling through MD simulations allows researchers to explore the various three-dimensional arrangements a molecule can adopt. nih.gov This is particularly important for understanding how a flexible molecule like this compound might adapt its shape to fit into a binding site of a protein. The simulations reveal the energetically favorable conformations of the molecule in different environments, such as in water or a protein's active site. By analyzing the trajectory of the simulation, scientists can identify the most populated conformational states and understand the transitions between them.

Binding stability is another key aspect that can be assessed using MD simulations. By simulating the ligand-protein complex, it is possible to observe the dynamics of their interaction and predict the stability of the bound state. Parameters such as root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed over time are monitored to evaluate the stability of the complex. These simulations can reveal whether the ligand remains securely bound to the target or if it is unstable and likely to dissociate. For pyrimidine derivatives, MD simulations have been used to study their binding mechanisms and selectivity towards different protein kinases, providing a deeper understanding of the structural basis for their activity. nih.gov

The following table represents a hypothetical output from a molecular dynamics simulation study on this compound bound to a target protein.

Simulation MetricValueInterpretation
Average Ligand RMSD1.5 ÅIndicates that the ligand remains in a stable binding pose throughout the simulation.
Average Protein Backbone RMSD2.0 ÅSuggests the overall protein structure is stable upon ligand binding.
Key Residue RMSFLow (<1.0 Å)Shows that amino acids crucial for binding exhibit minimal fluctuation, indicating a stable interaction.
Average Hydrogen Bonds3A consistent number of hydrogen bonds suggests a stable and specific interaction.
Binding Free Energy (MM/PBSA)-45 kcal/molA negative value indicates a favorable and strong binding affinity.

Virtual Screening and De Novo Drug Design

Virtual screening and de novo drug design are two prominent computational strategies in modern drug discovery that facilitate the identification and creation of new drug candidates.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be either structure-based or ligand-based. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock a library of compounds and score their potential binding affinity. stmjournals.com For a compound like this compound, if its target is known, its structure could be used as a query to search for commercially available or proprietary compounds with similar binding modes but potentially improved properties. Ligand-based virtual screening, on the other hand, uses the structure of a known active ligand, such as this compound, to find other molecules with similar physicochemical properties or shapes. nih.gov

De novo drug design is a computational approach that aims to design novel molecules from scratch. mdpi.com This method is particularly useful when there are no suitable lead compounds. The process typically involves either growing a molecule within the binding site of a target protein atom-by-atom or by assembling molecular fragments. The pyrimidine scaffold present in this compound can serve as a starting point or a core fragment in de novo design. nih.govnih.govekb.eg Algorithms can then be used to add different functional groups to this scaffold to optimize interactions with the target and improve drug-like properties. The newly designed molecules are then scored and ranked based on their predicted affinity and other desirable characteristics.

The table below illustrates a hypothetical output from a virtual screening and de novo design effort based on the this compound scaffold.

Compound IDDesign StrategyDocking Score (kcal/mol)Predicted Affinity (Ki)Lipinski's Rule of 5 Violations
Lead_Cmpd--8.5150 nM0
VS_Hit_1Virtual Screening-9.280 nM0
VS_Hit_2Virtual Screening-9.095 nM0
DeNovo_1De Novo Design-10.130 nM0
DeNovo_2De Novo Design-9.845 nM1

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

No specific ¹H, ¹³C, or ¹⁹F NMR data for 5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol has been reported in the available literature.

There is no publicly available mass spectrometry, liquid chromatography-mass spectrometry (LC-MS), or high-resolution mass spectrometry (HRMS) data for this compound.

No specific infrared (IR) spectroscopy data for this compound has been found in the reviewed sources.

Chromatographic Separation and Quantification

Information regarding HPLC methods for the analysis of this compound, including details on the stationary phase, mobile phase, flow rate, and detection wavelength, is not available in the literature.

No gas chromatography methods for the analysis of this compound have been described in the available scientific literature.

Degradation Pathway Elucidation and Stability Studies (in a research context)

Understanding the chemical stability of this compound is a critical component of its development profile. Stability-indicating methods are designed to separate the intact parent drug from any potential degradation products, thereby providing a clear picture of the drug's stability under various stress conditions. jetir.orgmedcraveonline.com Such studies are crucial for identifying stable storage conditions and predicting potential degradation pathways.

Forced degradation, or stress testing, is a key strategy employed to accelerate the degradation of a drug substance to predict its long-term stability and identify likely degradation products. nih.gov These studies typically involve exposing the compound to more severe conditions than it would encounter during routine handling or storage. biomedres.us The goal is to induce degradation to a limited extent, typically 5-20%, to allow for the reliable detection and characterization of the resulting impurities. biomedres.us

A general protocol for the forced degradation of a pyrimidine (B1678525) derivative like this compound would involve the following conditions:

Acidic and Basic Hydrolysis: The compound would be subjected to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60-80°C) for a defined period. nih.gov The pyrimidine ring and the sulfonyl group could be susceptible to hydrolysis under these conditions.

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), is used to assess the compound's susceptibility to oxidation. biomedres.us

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100°C) to evaluate its thermal stability.

Photodegradation: The compound is exposed to controlled ultraviolet (UV) and visible light to determine its photostability, as mandated by ICH guidelines. nih.gov

Following exposure to these stress conditions, a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is employed to separate the parent compound from its degradation products. jetir.org The development of such a method is a crucial first step.

Table 1: Illustrative HPLC Parameters for a Stability-Indicating Method for a Pyrimidine Derivative

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) jetir.org
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). jetir.orgresearchgate.net
Flow Rate 1.0 mL/min jetir.org
Detection UV spectrophotometry at a wavelength of maximum absorbance (e.g., determined by UV scan, potentially around 225-275 nm for pyrimidine derivatives). nih.govjetir.org
Column Temperature Ambient or controlled (e.g., 25-30°C)

Once the degradation products are separated, their structures are elucidated using techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com This information is vital for understanding the degradation pathways and for the development of a stable formulation.

Bioanalytical Methods for Preclinical Samples (e.g., plasma, tissue analysis)

To evaluate the pharmacokinetic properties of this compound in preclinical studies, sensitive and selective bioanalytical methods are required to quantify the compound in biological matrices such as plasma and tissue homogenates. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.

The development and validation of a bioanalytical method are governed by stringent regulatory guidelines. The process involves several key steps:

Sample Preparation: The primary challenge in bioanalysis is to extract the analyte of interest from the complex biological matrix, which contains proteins, lipids, and other endogenous components that can interfere with the analysis. Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The supernatant containing the drug is then analyzed.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the drug from the aqueous biological fluid into an immiscible organic solvent.

Solid-Phase Extraction (SPE): A more selective method where the drug is retained on a solid sorbent while interferences are washed away. The drug is then eluted with a suitable solvent.

Chromatographic Separation: A robust HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is developed to separate the analyte from any remaining endogenous components and potential metabolites. The choice of column, mobile phase, and gradient is optimized to achieve a short run time and good peak shape.

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method for its high selectivity and sensitivity. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing the risk of interference.

Method Validation: The developed bioanalytical method must be rigorously validated to ensure its reliability. The validation parameters, as stipulated by regulatory agencies, typically include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Table 2: Representative Bioanalytical Method Parameters for a Small Molecule in Plasma by LC-MS/MS

ParameterTypical Conditions
Analytical Technique UHPLC-MS/MS
Sample Preparation Protein Precipitation with Acetonitrile
Chromatographic Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with water and acetonitrile, both containing a small percentage of an additive like formic acid to improve ionization.
Ionization Mode Electrospray Ionization (ESI), positive or negative mode depending on the analyte's properties.
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard A stable isotope-labeled version of the analyte or a structurally similar compound.

The successful development and validation of these analytical methodologies are indispensable for advancing the research on this compound, ensuring the quality and integrity of the data generated in both chemical and biological studies.

Future Perspectives and Translational Research Opportunities

Development of Next-Generation Analogues and Derivatives

The foundational structure of 5-(methylsulfonyl)-2-phenyl-4-pyrimidinol offers a versatile template for the design and synthesis of next-generation analogues with potentially enhanced potency, selectivity, and pharmacokinetic profiles. The synthesis of pyrimidine (B1678525) derivatives is an active area of research, with various innovative methods being developed to create diverse molecular libraries. gsconlinepress.com

Research into 2-(4-methylsulfonylphenyl)pyrimidines has demonstrated that modifications to the pyrimidine core can yield compounds with high potency for specific biological targets. For instance, a key starting material, 4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine, has been successfully used to generate a variety of derivatives, including ethers and thioethers, by reacting it with different alkoxides. nih.gov Further modifications, such as the introduction of N-(thiophen-2-ylmethyl)pyrimidin-4-amines, have resulted in compounds with significant inhibitory activity. nih.gov

The following table summarizes the synthesis of some 2-(4-methylsulfonylphenyl)pyrimidine derivatives, highlighting the versatility of the pyrimidine scaffold for generating novel compounds. nih.gov

Starting MaterialReagentResulting Derivative
4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidineBenzylamineAn N-benzylpyrimidin-4-amine derivative
4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidineThiophen-2-ylmethanamineA N-(thiophen-2-ylmethyl)pyrimidin-4-amine derivative
4-chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidineBenzylamineA 6-methoxy-N-benzylpyrimidin-4-amine derivative

The development of novel pyrimidine-based derivatives is not limited to simple substitutions. More complex heterocyclic systems incorporating the pyrimidine motif are also being explored. For example, the Biginelli reaction, a one-pot condensation, has been utilized to synthesize a variety of dihydropyrimidinones with antimicrobial properties. researchgate.net These synthetic strategies could be adapted to create novel analogues of this compound with unique biological activities.

Exploration of Novel Therapeutic Indications and Targets

Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, suggesting that this compound and its analogues could have therapeutic applications beyond their initially identified targets. gsconlinepress.commdpi.com The pyrimidine scaffold is a common feature in drugs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govgsconlinepress.com

One area of significant interest is the development of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. pnas.org Several pyrimidine-based compounds have been identified as potent kinase inhibitors. For example, a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives have been discovered as inhibitors of mitogen-activated protein kinase-interacting kinases (Mnks), which are involved in tumorigenesis. mdpi.com

Another promising avenue is the development of microtubule targeting agents. Microtubules are essential for cell division, making them an attractive target for anticancer drugs. nih.gov Researchers have designed and synthesized 4-substituted 5-methyl-furo[2,3-d]pyrimidines that have shown potent microtubule depolymerizing activities. nih.gov

The table below presents a selection of biological targets that have been successfully modulated by pyrimidine derivatives, indicating potential therapeutic areas for novel analogues of this compound.

Biological TargetTherapeutic AreaExample Pyrimidine Derivative Class
Cyclooxygenase-2 (COX-2)Inflammation, Pain2-(4-Methylsulfonylphenyl)pyrimidines nih.gov
Mitogen-activated protein kinase-interacting kinases (Mnks)Cancer5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-ones mdpi.com
MicrotubulesCancer4-substituted 5-methyl-furo[2,3-d]pyrimidines nih.gov

Furthermore, the structural similarity of pyrimidines to the nucleobases found in DNA and RNA suggests that they can interact with a wide range of biological macromolecules, opening up possibilities for novel therapeutic applications. nih.gov

Integration with Advanced Omics Technologies (e.g., proteomics, metabolomics)

The integration of advanced omics technologies, such as proteomics and metabolomics, offers a powerful approach to elucidate the mechanism of action of this compound and to identify novel biomarkers and therapeutic targets. europa.eu These technologies provide a global view of the molecular changes within a biological system in response to a chemical compound. europa.eu

Proteomics, the large-scale study of proteins, can be used to identify the direct protein targets of a drug and to understand its downstream effects on cellular signaling pathways. nih.gov Metabolomics, the comprehensive analysis of small molecule metabolites, can provide insights into the metabolic perturbations caused by a compound. nih.gov

The combination of proteomics and metabolomics has been shown to be a valuable tool in drug discovery. For example, these technologies have been used to determine the mechanisms of action of traditional Chinese medicine formulas by identifying multiple targets and synergistic effects. nih.gov This multi-omics approach can help to build a comprehensive understanding of how a compound like this compound exerts its biological effects.

The following table outlines how different omics technologies can be applied in the research of pyrimidinol-sulfone compounds.

Omics TechnologyApplication in Pyrimidinol-Sulfone ResearchPotential Outcomes
Proteomics Target identification and validationDiscovery of novel protein binders and pathways affected by the compound.
Metabolomics Elucidation of metabolic effectsUnderstanding of the compound's impact on cellular metabolism and identification of metabolic biomarkers.
Transcriptomics Analysis of gene expression changesIdentification of genes and pathways regulated by the compound.

By integrating data from multiple omics platforms, researchers can construct a more complete picture of the biological activity of this compound, leading to a more rational approach for its development as a therapeutic agent. europa.eu

Challenges in the Development of Pyrimidinol-Sulfone Compounds for Academic Research

While pyrimidinol-sulfone compounds hold significant promise, their development in an academic research setting is not without its challenges. The synthesis of sulfone-containing molecules can present specific difficulties. nih.gov One common method for preparing sulfones involves the oxidation of a precursor sulfide (B99878). nih.gov This approach can be problematic if the molecule contains other functional groups that are sensitive to oxidation. nih.gov Additionally, the synthesis of the sulfide precursors may require the use of volatile and unpleasant-smelling thiols. nih.gov

Another challenge relates to the handling of certain reagents. For instance, the use of sulfur dioxide (SO2) gas in the synthesis of sulfonamides can be difficult due to its toxicity and gaseous nature, although more stable solid alternatives like DABCO-bis(sulfur dioxide) (DABSO) have been developed. nih.gov

Furthermore, the synthesis of complex heterocyclic systems can be intricate. While methods for synthesizing pyrimidine derivatives are well-established, the creation of novel and highly functionalized analogues can be a multi-step process requiring significant optimization. nih.govnih.gov For academic labs with limited resources, these synthetic challenges can be a significant hurdle.

From a biological evaluation perspective, a lack of readily available and validated assays for specific targets can slow down the research process. While broad screening panels are available, the development of specific and sensitive assays for novel targets often requires considerable time and resources.

Collaborative Research Initiatives

To overcome the challenges and accelerate the development of promising compounds like this compound, collaborative research initiatives between academia and industry are crucial. researchgate.net These partnerships can bridge the gap between basic scientific discovery and the resource-intensive process of drug development. researchgate.net

Several successful collaborative models exist in the field of drug discovery. For example, GlaxoSmithKline (GSK) established the Oncology Clinical and Translational Consortium (OCTC), a network of internationally recognized cancer centers, to foster collaboration in the development of novel anti-cancer therapeutics, including kinase inhibitors. drugdiscoverytrends.com Similarly, the Translational Kinase Tumour Inhibitor discovery Consortium (TAKTIC) was a European initiative that brought together small and medium-sized enterprises (SMEs) and academic groups to develop specific kinase inhibitors. europa.eu

These consortia provide a framework for sharing expertise, resources, and risk. Academic researchers can contribute their deep understanding of disease biology and novel targets, while industry partners can provide their expertise in medicinal chemistry, high-throughput screening, and clinical development. drugbank.com

For a compound like this compound, a collaborative approach could involve:

Joint screening programs: Academic labs could collaborate with pharmaceutical companies to screen their compound libraries against a wide range of biological targets.

Shared resources for medicinal chemistry: Industry partners could provide support for the synthesis and optimization of lead compounds.

Co-development of preclinical and clinical trial plans: A joint effort can ensure that the research is translational and has a clear path to clinical application. drugbank.com

By fostering such collaborations, the full therapeutic potential of this compound and its derivatives can be more effectively explored and realized.

Q & A

Q. What computational approaches predict binding interactions between this compound and its targets?

  • Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/GROMACS) to model binding poses. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

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